molecular formula C10H13FO B13107518 3-Fluoro-3-phenylbutan-1-ol

3-Fluoro-3-phenylbutan-1-ol

Cat. No.: B13107518
M. Wt: 168.21 g/mol
InChI Key: HMLHDCWZGGFQHU-UHFFFAOYSA-N
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Description

3-Fluoro-3-phenylbutan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorine atom and a phenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-phenylbutan-1-ol typically involves the fluorination of 3-phenylbutan-1-ol. . The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Mechanochemical methods, which involve the use of mechanical forces to drive chemical reactions, are also gaining popularity due to their eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of 3-fluoro-3-phenylbutan-2-one.

    Reduction: Formation of 3-fluoro-3-phenylbutan-1-amine.

    Substitution: Formation of 3-iodo-3-phenylbutan-1-ol.

Scientific Research Applications

3-Fluoro-3-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-phenylbutan-1-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity and protein function, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-Fluoro-3-phenylbutan-1-ol imparts unique properties such as increased stability, altered reactivity, and enhanced biological activity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

3-fluoro-3-phenylbutan-1-ol

InChI

InChI=1S/C10H13FO/c1-10(11,7-8-12)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3

InChI Key

HMLHDCWZGGFQHU-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)(C1=CC=CC=C1)F

Origin of Product

United States

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